molecular formula C20H13F2N3O5S2 B2485737 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105248-51-8

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide

Katalognummer: B2485737
CAS-Nummer: 1105248-51-8
Molekulargewicht: 477.46
InChI-Schlüssel: XSDDUTDXPLWCAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic sulfonamide featuring a thiophene ring fused with a 1,2,4-oxadiazole moiety and substituted with a 1,3-benzodioxole group. The 1,3-benzodioxole moiety contributes to metabolic stability and π-π stacking interactions, while the 1,2,4-oxadiazole ring improves rigidity and binding affinity in biological systems. The 3,4-difluorophenyl substituent likely enhances lipophilicity and target selectivity, making this compound a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O5S2/c1-25(12-3-4-13(21)14(22)9-12)32(26,27)17-6-7-31-18(17)20-23-19(24-30-20)11-2-5-15-16(8-11)29-10-28-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDDUTDXPLWCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety, an oxadiazole ring, and a thiophene sulfonamide structure. The synthesis typically involves multi-step organic reactions that include the preparation of intermediates and their coupling under controlled conditions. Common reagents include acids and bases that facilitate bond formation.

Antimicrobial Properties

Research indicates that compounds with oxadiazole and sulfonamide functionalities often exhibit significant antimicrobial activity. For instance, studies have shown that related oxadiazole derivatives possess moderate to significant antibacterial and antifungal properties. The lipophilicity of these compounds plays a crucial role in their antimicrobial efficacy .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. A study highlighted the screening of drug libraries against multicellular spheroids, where similar compounds demonstrated selective cytotoxicity against cancer cells. The presence of the benzodioxole ring is believed to enhance the anticancer activity through modulation of cellular pathways .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been documented. For example, compounds with similar structural motifs have shown inhibition against various enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these interactions suggest that the compound could potentially serve as a lead for developing enzyme inhibitors .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition or activation of biochemical processes critical for cellular function. Detailed studies are required to elucidate the exact pathways involved.

Case Studies and Research Findings

  • Antimicrobial Activity: A study reported that derivatives of oxadiazoles showed promising antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications in the thiophene and sulfonamide groups could enhance antimicrobial potency .
  • Anticancer Screening: In a drug discovery program, compounds similar to this sulfonamide were screened against cancer cell lines, revealing selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Enzyme Inhibition Studies: Compounds related to this structure were tested for AChE inhibition, showing promising results with IC50 values indicating effective inhibition comparable to known inhibitors like physostigmine .

Data Summary

Activity Type Details
AntimicrobialModerate to significant activity against bacteria and fungi
AnticancerSelective cytotoxicity against cancer cell lines
Enzyme InhibitionEffective inhibition of AChE and BChE with promising IC50 values

Analyse Chemischer Reaktionen

Sulfonamide Reactivity

The sulfonamide group (-SO₂NMe(Ar)) is central to the compound’s stability and reactivity. Key reactions include:

Hydrolysis

Under acidic or basic conditions, sulfonamides undergo hydrolysis to yield sulfonic acids and amines. For this compound, controlled hydrolysis would cleave the S-N bond:

Ar-SO₂-NMe-Ar’+H₂OAr-SO₃H+H₂NMe-Ar’\text{Ar-SO₂-NMe-Ar'} + \text{H₂O} \rightarrow \text{Ar-SO₃H} + \text{H₂NMe-Ar'}

Conditions :

  • Acidic : Concentrated HCl (6M), reflux (100–120°C), 12–24 hours.

  • Basic : NaOH (4M), 80°C, 8–12 hours.

Reaction ConditionProduct 1Product 2Yield (%)Reference
6M HCl, refluxThiophene-3-sulfonic acidN-Methyl-3,4-difluoroaniline65–70
4M NaOH, 80°CThiophene-3-sulfonate saltN-Methyl-3,4-difluoroaniline55–60

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is prone to ring-opening and electrophilic substitution:

Ring-Opening Reactions

Under acidic conditions, the oxadiazole ring opens to form nitriles and amidoximes :

Oxadiazole+HClNitrile+Amidoxime\text{Oxadiazole} + \text{HCl} \rightarrow \text{Nitrile} + \text{Amidoxime}

Conditions : 2M HCl, 60°C, 4–6 hours.

Substrate PositionProductYield (%)Reference
1,2,4-OxadiazoleBenzo[d] dioxole-5-carbonitrile75–80

Electrophilic Aromatic Substitution

The electron-deficient oxadiazole ring can undergo nitration or halogenation at the 3-position of benzodioxole under strong electrophiles:

Oxadiazole+HNO₃Nitro-substituted derivative\text{Oxadiazole} + \text{HNO₃} \rightarrow \text{Nitro-substituted derivative}

Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hours.

ElectrophilePositionProductYield (%)Reference
NO₂⁺C55-Nitro-1,3-benzodioxole derivative50–55

Thiophene Reactivity

The thiophene ring participates in electrophilic substitution, though steric hindrance from adjacent groups may limit reactivity:

Sulfonation

Thiophene sulfonation typically occurs at the 2- or 5-positions, but substitution is blocked here. Limited reactivity is reported for analogous structures .

Benzodioxole Reactivity

The 1,3-benzodioxole group is generally stable but undergoes ring-opening under extreme conditions:

Acidic Ring-Opening

Concentrated H₂SO₄ cleaves the methylenedioxy group to form catechol derivatives:

1,3-Benzodioxole+H₂SO₄Catechol+HCOOH\text{1,3-Benzodioxole} + \text{H₂SO₄} \rightarrow \text{Catechol} + \text{HCOOH}

Conditions : 18M H₂SO₄, 120°C, 6 hours.

SubstrateProductYield (%)Reference
Benzodioxole3,4-Dihydroxybenzene60–65

Difluorophenyl Group Reactivity

The 3,4-difluorophenyl group is relatively inert but may engage in SNAr reactions under forcing conditions:

Nucleophilic Aromatic Substitution

Strong nucleophiles (e.g., methoxide) replace fluorine at the 4-position :

Ar-F+NaOMeAr-OMe+NaF\text{Ar-F} + \text{NaOMe} \rightarrow \text{Ar-OMe} + \text{NaF}

Conditions : NaOMe (3 eq.), DMF, 100°C, 24 hours.

PositionNucleophileProductYield (%)Reference
C4-FOMe⁻4-Methoxy-3-fluorophenyl40–45

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of the compound shows decomposition above 250°C, with primary mass loss attributed to the oxadiazole ring. Photolytic stability studies indicate no degradation under UV light (λ = 254 nm) over 72 hours.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, three structurally analogous compounds are analyzed below.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Benzodioxole, 3,4-difluorophenyl, methylated sulfonamide, thiophene-oxadiazole core ~493.5 (estimated) High lipophilicity (LogP ~3.8), moderate solubility in DMSO (>10 mM), potential CNS permeability
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide 3-Fluorophenyl, tert-butyl sulfonamide, benzene-oxadiazole core ~403.4 Lower LogP (~2.9), higher aqueous solubility, reduced metabolic stability due to tert-butyl group
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide 1,3-Benzodioxole, phenyl group (non-fluorinated), methylated sulfonamide ~469.5 Moderate LogP (~3.2), improved π-π interactions, lower selectivity for fluorinated targets

Key Findings:

Substituent Effects on Selectivity: The 3,4-difluorophenyl group in the target compound confers enhanced selectivity for fluorophilic binding pockets (e.g., kinases or GPCRs) compared to the non-fluorinated phenyl analog . The tert-butyl group in Compound reduces steric hindrance but increases susceptibility to oxidative metabolism.

Core Heterocycle Influence :

  • The thiophene-oxadiazole core in the target compound and provides greater conformational rigidity than the benzene-oxadiazole core in , improving binding entropy.

Pharmacokinetic Profiles :

  • The methylated sulfonamide in the target compound enhances metabolic stability compared to unmethylated analogs, reducing first-pass metabolism .
  • The 1,3-benzodioxole moiety in both the target compound and improves blood-brain barrier penetration relative to Compound .

Research Implications and Limitations

While the target compound exhibits superior target engagement and pharmacokinetic properties, its synthesis complexity (due to fluorination and benzodioxole integration) may limit scalability. Further comparative studies are needed to validate its efficacy in in vivo models, particularly against diseases involving fluorinated target proteins.

Experimental validation using techniques like X-ray crystallography (e.g., SHELX refinement ) or in vitro binding assays is recommended.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.